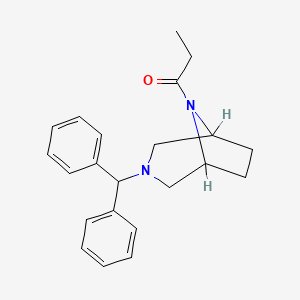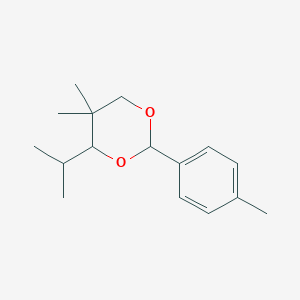
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes This compound is characterized by its unique structure, which includes a dioxane ring substituted with methyl, isopropyl, and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylacetone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-2-(4-chlorophenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a chlorine substituent on the aromatic ring.
5,5-Dimethyl-2-(4-methoxyphenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a methoxy substituent on the aromatic ring.
5,5-Dimethyl-2-(4-nitrophenyl)-4-(propan-2-yl)-1,3-dioxane: Similar structure with a nitro substituent on the aromatic ring.
Uniqueness
5,5-Dimethyl-2-(4-methylphenyl)-4-(propan-2-yl)-1,3-dioxane is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
61683-75-8 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
5,5-dimethyl-2-(4-methylphenyl)-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-11(2)14-16(4,5)10-17-15(18-14)13-8-6-12(3)7-9-13/h6-9,11,14-15H,10H2,1-5H3 |
InChIキー |
KQGDOXCJKILOGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2OCC(C(O2)C(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





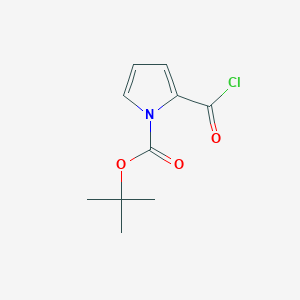

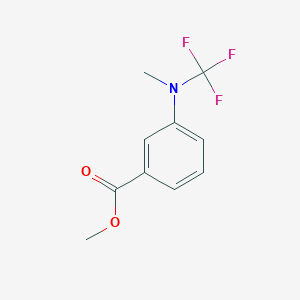

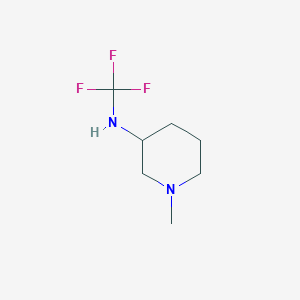
![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
